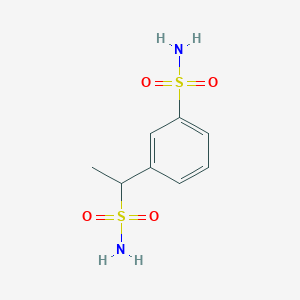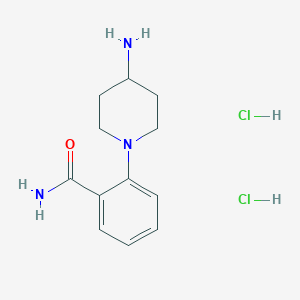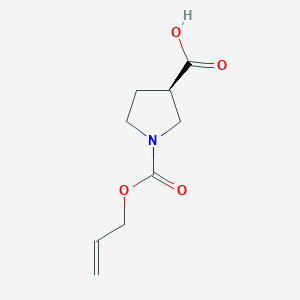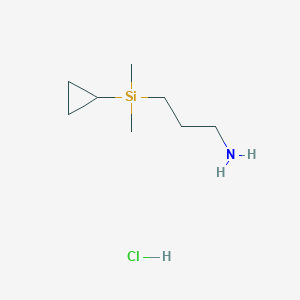
(3-Aminopropyl)(cyclopropyl)dimethylsilanehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Aminopropyl)(cyclopropyl)dimethylsilanehydrochloride is a chemical compound with the molecular formula C8H21ClNSi. It is a silane derivative that contains both an amino group and a cyclopropyl group, making it a versatile compound in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Aminopropyl)(cyclopropyl)dimethylsilanehydrochloride typically involves the reaction of cyclopropylmethylchlorosilane with 3-aminopropylamine in the presence of a suitable solvent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Cyclopropylmethylchlorosilane+3-Aminopropylamine→this compound
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Aminopropyl)(cyclopropyl)dimethylsilanehydrochloride undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines.
Substitution: The silane group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the amino group may yield corresponding oxides, while substitution reactions may result in the formation of various substituted silanes.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (3-Aminopropyl)(cyclopropyl)dimethylsilanehydrochloride is used as a precursor for the synthesis of various organosilicon compounds. It is also employed in the preparation of silane coupling agents, which are used to enhance the adhesion between organic and inorganic materials.
Biology
In biological research, this compound is used for surface modification of biomaterials. It can be used to functionalize surfaces with amino groups, which can then be used for further bioconjugation reactions.
Medicine
In medicine, this compound is explored for its potential use in drug delivery systems. Its ability to modify surfaces makes it a valuable tool for creating targeted drug delivery vehicles.
Industry
In industrial applications, this compound is used in the production of advanced materials such as coatings, adhesives, and sealants. Its unique chemical properties make it suitable for enhancing the performance of these materials.
Wirkmechanismus
The mechanism of action of (3-Aminopropyl)(cyclopropyl)dimethylsilanehydrochloride involves its ability to form covalent bonds with various substrates. The amino group can react with electrophiles, while the silane group can undergo hydrolysis to form silanols, which can further react to form siloxane bonds. These reactions enable the compound to modify surfaces and create functionalized materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3-Aminopropyl)triethoxysilane: Similar in structure but contains ethoxy groups instead of cyclopropyl groups.
(3-Aminopropyl)trimethoxysilane: Contains methoxy groups instead of cyclopropyl groups.
(3-Aminopropyl)diethoxymethylsilane: Contains diethoxy groups and a methyl group instead of cyclopropyl groups.
Uniqueness
(3-Aminopropyl)(cyclopropyl)dimethylsilanehydrochloride is unique due to the presence of the cyclopropyl group, which imparts distinct chemical properties compared to other similar compounds. The cyclopropyl group can influence the reactivity and stability of the compound, making it suitable for specific applications where other silane derivatives may not be as effective.
Eigenschaften
Molekularformel |
C8H20ClNSi |
|---|---|
Molekulargewicht |
193.79 g/mol |
IUPAC-Name |
3-[cyclopropyl(dimethyl)silyl]propan-1-amine;hydrochloride |
InChI |
InChI=1S/C8H19NSi.ClH/c1-10(2,7-3-6-9)8-4-5-8;/h8H,3-7,9H2,1-2H3;1H |
InChI-Schlüssel |
RIXAAZPOVLXIIO-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(CCCN)C1CC1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![rel-(3aR,6aR)-3a-(Methoxymethyl)hexahydro-2H-furo[2,3-c]pyrrole](/img/structure/B13504578.png)
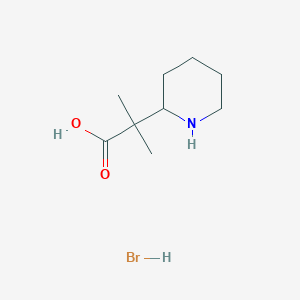
![2-[(tert-butoxy)carbonyl]-octahydro-1H-cyclopenta[c]pyridine-5-carboxylic acid](/img/structure/B13504587.png)
![Tert-butyl 4-(2-aminoethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13504594.png)
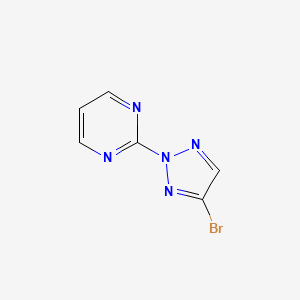

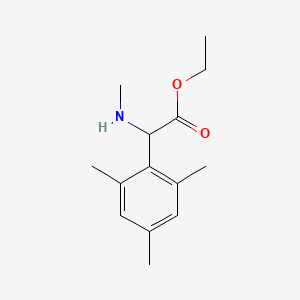
![2-(8-Azabicyclo[3.2.1]octan-3-yl)ethan-1-amine](/img/structure/B13504629.png)
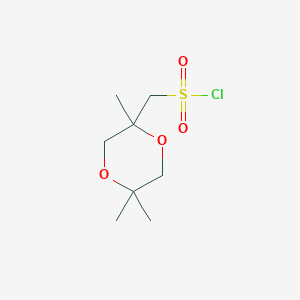
![N-[3-(aminomethyl)cyclobutyl]cyclopropanesulfonamide hydrochloride](/img/structure/B13504646.png)

